Apilimod mesylate is a synthetic compound primarily recognized for its role as an inhibitor of phosphatidylinositol-3-phosphate 5-kinase, also known as PIKfyve. This compound has garnered attention in the field of oncology due to its selective cytotoxicity against B-cell non-Hodgkin lymphoma cells. Apilimod mesylate is classified as an anticancer therapeutic and is currently undergoing clinical trials to assess its efficacy in treating various cancers, including renal cancer.
Apilimod mesylate, with the chemical structure identified as 2-[2-Pyridin-2-yl)-ethoxy]-4-N'-(3-methyl-benzilidene)-hydrazino]-6-(morpholin-4-yl)-pyrimidine, is a member of a class of compounds known as PIKfyve inhibitors. Its synthesis and characterization have been documented in various scientific studies, emphasizing its potential therapeutic applications in cancer treatment and inflammatory diseases .
The synthesis of apilimod mesylate involves several key steps:
The industrial production methods for apilimod mesylate are not extensively documented but likely involve scaling up laboratory synthesis procedures while ensuring purity and yield optimization.
Apilimod mesylate has a complex molecular structure characterized by a pyrimidine core substituted with various functional groups. The structural formula can be represented as follows:
The compound has a molecular weight of approximately 336.37 g/mol. Its structural features include a morpholine ring and a pyridine moiety, which contribute to its biological activity.
Apilimod mesylate undergoes several chemical reactions, including:
These reactions are crucial for optimizing the compound's efficacy and stability .
Apilimod mesylate exerts its biological effects primarily through the inhibition of PIKfyve lipid kinase. This inhibition disrupts the synthesis of specific lipids, namely phosphatidylinositol 5-phosphate and phosphatidylinositol (3,5)-bisphosphate. The resulting disruption affects endosomal and lysosomal trafficking, leading to cytotoxic effects specifically in B-cell non-Hodgkin lymphoma cells.
The mechanism also involves the activation of the NLRP3 inflammasome through lysosomal calcium flux, contributing to mitochondrial damage and subsequent cell death .
In vitro studies have demonstrated that apilimod mesylate displays nanomolar activity against its target, indicating high potency. Additionally, in vivo studies suggest that it can be effective as a single agent or in synergy with other approved drugs for B-cell non-Hodgkin lymphoma .
Apilimod mesylate is typically presented as a white to off-white solid. It exhibits high solubility in water (>25 mg/mL) and moderate permeability characteristics (>70% in rats), making it suitable for oral administration.
The compound is highly bound (>99%) to plasma proteins in humans and animals, suggesting a significant distribution within biological systems. Its stability profile indicates that it can be rapidly eliminated from circulation after administration .
Apilimod mesylate has several promising applications:
Apilimod mesylate (chemical name: N-[(E)-(3-methylphenyl)methylideneamino]-6-morpholin-4-yl-2-(2-pyridin-2-ylethoxy)pyrimidin-4-amine mesylate salt) was initially developed as a potent inhibitor of interleukin-12 (IL-12) and interleukin-23 (IL-23) signaling for autoimmune conditions. Its primary mechanism involved suppression of Th1 and Th17 cell differentiation pathways, which are central to inflammatory diseases like Crohn's disease, rheumatoid arthritis, and psoriasis [2] [3]. Clinical trials during the mid-2000s demonstrated reasonable tolerability but failed to achieve primary efficacy endpoints in phase II studies for inflammatory bowel disease and rheumatoid arthritis, largely attributed to suboptimal pharmacokinetics and poor oral bioavailability [2] [3].
A pivotal shift occurred when researchers discovered Apilimod's secondary mechanism: potent inhibition of phosphatidylinositol-3-phosphate 5-kinase (PIKfyve). PIKfyve catalyzes the phosphorylation of phosphatidylinositol-3-phosphate (PI3P) to phosphatidylinositol-3,5-bisphosphate (PI(3,5)P₂), a lipid messenger critical for endosomal maturation, membrane trafficking, and lysosomal function [1] [4] [8]. This mechanistic redirection emerged from haploid genetic screens identifying PIKfyve as essential for Ebola virus entry, leading to validation of Apilimod as a nanomolar-range PIKfyve inhibitor (IC₅₀ = 0.4 nM for PI(3,5)P₂ synthesis) with broad antiviral potential [3] [4] [10].
The transition from a failed immunomodulator to a viable antiviral and oncological candidate necessitated addressing Apilimod's intrinsic physicochemical limitations. The free base form exhibited extremely low aqueous solubility (<1 µg/mL), classifying it under the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability). This property severely constrained oral absorption and systemic exposure in early clinical trials [5] [7].
To overcome this, mesylate salt formation was implemented. This salt form significantly enhanced dissolution rates and apparent solubility through:
Property | Apilimod Free Base | Apilimod Mesylate | Improvement Factor |
---|---|---|---|
Aqueous Solubility | <1 µg/mL | >100 µg/mL | >100-fold |
Oral Bioavailability (Preclinical) | ~5% (dog) | ~30% (dog) | ~6-fold |
Cmax (5 mg/kg PO, dog) | Undetectable | 250 nM | Significant |
Alternative formulation strategies explored during repositioning included lipid-based delivery systems (e.g., self-emulsifying drug delivery systems - SEDDS) and solid dispersions with polymers like HPMCAS. While these improved dissolution in vitro, the mesylate salt provided the optimal balance of manufacturability, stability, and bioavailability enhancement for clinical development [5] [7].
The identification of Apilimod as a PIKfyve inhibitor triggered a fundamental repurposing across therapeutic areas, leveraging its novel mechanism to disrupt cellular processes hijacked by viruses and cancer cells.
SARS-CoV-2: Exhibited nanomolar inhibition (IC₅₀ = 3.23–10.05 nM) in Vero E6 and A549-ACE2 cells by disrupting endosomal viral release. However, in vivo murine models showed paradoxical disease exacerbation (increased lung viral load and mortality), highlighting complex host-response interactions requiring further study [6] [10].
Oncological Applications: PIKfyve inhibition disrupts lysosomal function and autophagy – survival mechanisms for certain cancers. Apilimod induces cytotoxicity in B-cell non-Hodgkin lymphoma (NHL) models by causing massive vacuolation (endolysosomal dilation) and blocking nutrient sensing via mTORC1 mislocalization. It emerged as a first-in-class PIKfyve inhibitor candidate for relapsed/refractory NHL [3] [7].
Table 2: Repurposed Therapeutic Indications and Mechanisms for Apilimod Mesylate
Therapeutic Area | Key Indications/Targets | Mechanism of Action | Evidence Level |
---|---|---|---|
Virology | Ebola Virus Entry | Blocks trafficking to NPC1+ endolysosomes | In vitro & Ex vivo [4] [10] |
Influenza, RSV, HRV | Inhibits endosomal acidification/viral uncoating | In vitro & In vivo (mouse) [1] | |
SARS-CoV-2 Entry | Traps virions in early endosomes; inhibits endosomal escape | In vitro [6] [10] | |
Oncology | B-cell Non-Hodgkin Lymphoma | Induces lysosomal dilation, disrupts autophagy/mTOR signaling | In vitro & Xenograft [3] [7] |
Autoimmunity | IL-12/IL-23 inhibition (Historical) | Suppresses T-cell differentiation | Phase II Clinical Trials [2] [3] |
This repositioning exemplifies the Selective Optimization of Side Activities (SOSA) approach, where a clinically explored molecule with a known safety profile is redeployed based on a newly discovered "side" activity (PIKfyve inhibition) becoming the primary therapeutic mechanism [9]. The mesylate salt formulation was crucial in enabling adequate drug exposure for validating these new indications. Ongoing efforts focus on optimizing delivery routes (e.g., intranasal for respiratory viruses) and combination therapies to overcome limitations observed in complex disease models [1] [6].
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9